Alectinib is a small molecule inhibitor that specifically targets anaplastic lymphoma kinase (ALK). ALK is an enzyme involved in cell growth and survival. Mutations in the ALK gene have been identified in approximately 2-4% of non-small cell lung cancer (NSCLC) patients []. These mutations lead to the uncontrolled activity of ALK, promoting tumor growth.
Alectinib acts by competitively binding to the ATP-binding pocket of the ALK protein, thereby blocking its signaling pathway and ultimately inhibiting the growth and proliferation of cancer cells harboring ALK mutations [].
Alectinib has been extensively studied in clinical trials for the treatment of ALK-positive NSCLC. Two large Phase III trials, ALEX and J-ALEX, compared the efficacy of alectinib to crizotinib, the first-generation ALK inhibitor. Both trials demonstrated that alectinib was significantly superior to crizotinib in terms of progression-free survival (PFS) and objective response rate (ORR). Additionally, alectinib showed better efficacy in treating brain metastases, which are a common complication in ALK-positive NSCLC patients.
Based on these findings, alectinib has become the standard first-line therapy for ALK-positive NSCLC patients [].
While alectinib has shown significant success in treating ALK-positive NSCLC, research is ongoing to:
Alectinib is a second-generation oral medication designed to selectively inhibit the activity of anaplastic lymphoma kinase (ALK) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) that expresses the ALK-EML4 fusion protein, which is responsible for the proliferation of cancer cells. By inhibiting ALK, alectinib prevents the phosphorylation and subsequent activation of downstream signaling pathways such as STAT3 and AKT, ultimately leading to reduced tumor cell viability. Alectinib received accelerated approval from the U.S. Food and Drug Administration in 2015 for patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor .
Alectinib acts as a selective inhibitor of the ALK protein. ALK mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer. Alectinib binds competitively to the ATP-binding pocket of the ALK protein, preventing ATP binding and subsequent ALK signaling [, ]. This disrupts downstream signaling pathways essential for cancer cell growth and survival, leading to tumor regression [, ].
Alectinib functions through a mechanism that involves binding to the ATP site of the ALK protein, inhibiting its kinase activity. This inhibition disrupts the phosphorylation cascade that promotes cell survival and proliferation in cancerous cells. The IC50 value for alectinib's inhibition of human recombinant ALK is approximately 1.9 nM, indicating a high potency against this target . Additionally, its major active metabolite, M4, exhibits similar inhibitory properties with an IC50 value of 1.2 nM .
Alectinib has demonstrated significant efficacy in treating ALK-positive NSCLC. Clinical studies have shown that it can lead to substantial tumor reduction and improved progression-free survival rates compared to crizotinib. The drug has been associated with fewer severe adverse reactions than its predecessor, making it a preferred option for patients who develop resistance to crizotinib . Common adverse effects include fatigue, constipation, edema, and myalgia .
The synthesis of alectinib involves several key steps:
The complete synthetic route is complex and requires careful control of reaction conditions to ensure high yield and purity .
Alectinib exhibits interactions with various cytochrome P450 enzymes. Notably:
The drug's interactions with P-glycoprotein suggest that it may influence the absorption and distribution of other medications .
Several compounds share structural or functional similarities with alectinib:
Compound Name | Mechanism of Action | Indication | Unique Features |
---|---|---|---|
Crizotinib | ALK inhibitor | ALK-positive NSCLC | First-generation ALK inhibitor |
Brigatinib | ALK inhibitor | ALK-positive NSCLC | Potent against multiple ALK mutations |
Lorlatinib | ALK inhibitor | ALK-positive NSCLC | Broad spectrum against resistant mutations |
Entrectinib | TRK/ALK inhibitor | NTRK fusion-positive tumors | Targets multiple kinases including TRK |
Alectinib's unique profile lies in its selectivity for mutant forms of ALK and its favorable safety profile compared to earlier generation inhibitors like crizotinib. Its ability to penetrate the central nervous system also distinguishes it from some other compounds in this class .
Alectinib hydrochloride exists as a crystalline solid under standard conditions, presenting as a white to yellow-white powder or powder with lumps [5]. The compound exhibits a characteristic white coloration in its pure form [10]. The molecular structure consists of a complex polycyclic framework with the chemical name 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride [5].
The free base form of alectinib has a molecular weight of 482.62 g/mol with the molecular formula C₃₀H₃₄N₄O₂ [7] [5]. When formulated as the hydrochloride salt, the molecular weight increases to 519.09 g/mol with the corresponding molecular formula C₃₀H₃₅ClN₄O₂ [1] [5]. The compound is assigned CAS number 1256580-46-7 for the free base and 1256589-74-8 for the hydrochloride salt [10] [1] [5].
Crystallographic analysis reveals that alectinib hydrochloride adopts a monoclinic crystal system with space group P21/n [15]. The crystal structure has been comprehensively characterized using synchrotron X-ray powder diffraction data, providing detailed structural parameters essential for understanding the solid-state properties of this pharmaceutical compound [15].
Property | Value | Source |
---|---|---|
Physical State | Crystalline solid | [5] |
Appearance | White to yellow-white powder or powder with lumps | [5] |
Color | White | [10] |
Molecular Weight (free base) | 482.62 g/mol | [7] [5] |
Molecular Weight (hydrochloride salt) | 519.09 g/mol | [1] [5] |
Molecular Formula (free base) | C₃₀H₃₄N₄O₂ | [7] [5] |
Molecular Formula (hydrochloride salt) | C₃₀H₃₅ClN₄O₂ | [1] |
CAS Number (free base) | 1256580-46-7 | [10] |
CAS Number (hydrochloride salt) | 1256589-74-8 | [1] [5] |
Crystal Structure | Monoclinic, space group P21/n | [15] |
Alectinib hydrochloride demonstrates low solubility in aqueous media, with a general water solubility of 0.0105 mg/mL [1]. The compound exhibits significant pH-dependent solubility characteristics, with maximum solubility observed at pH 3.5 where it reaches 50 μg/mL [2]. At pH 5.0, the solubility decreases to 25.8 μg/mL, and further reduction occurs at neutral and alkaline pH levels [2].
The pH-dependent solubility behavior is attributed to the ionization characteristics of the alectinib structure, which contains four nitrogen atoms, with the carbazole nitrogen being ionizable [2]. In acidic pH conditions, increased ionization enhances the molecular polarity, facilitating better association with water molecules [2]. However, at pH 1.2, alectinib hydrochloride shows degradation, which presents implications for formulation stability in gastric conditions [2].
In organic solvents, alectinib hydrochloride demonstrates high solubility in dimethyl sulfoxide, methanol, and chloroform [2] [6]. The compound shows limited solubility in ethanol, with values less than 1 mg/mL [10]. In dimethyl sulfoxide at 25°C, solubility reaches up to 5 mg/mL with warming [10].
Solvent/Medium | Solubility | Source |
---|---|---|
Water (general) | 0.0105 mg/mL | [1] |
Water at pH 3.5 | 50 μg/mL (maximum) | [2] |
Water at pH 5.0 | 25.8 μg/mL | [2] |
Dimethyl sulfoxide | High solubility | [2] [6] |
Methanol | High solubility | [2] [6] |
Chloroform | High solubility | [2] [6] |
Ethanol | <1 mg/mL | [10] |
Dimethyl sulfoxide (25°C) | Up to 5 mg/mL with warming | [10] |
Alectinib exhibits high lipophilicity characteristics, as evidenced by its partition coefficient values [1]. The calculated logarithm of the partition coefficient using the ALOGPS method yields a value of 5.59, while the Chemaxon method provides a value of 4.89 [1]. These high log P values indicate substantial lipophilic character, which correlates with the compound's ability to penetrate biological membranes [1].
The logarithm of aqueous solubility (log S) is determined to be -4.7, further confirming the poor aqueous solubility characteristics [1]. The polar surface area of alectinib is calculated as 72.36 Ų, with the molecule containing five hydrogen bond acceptors and one hydrogen bond donor [1]. The structure includes three rotatable bonds and six ring systems, contributing to its overall molecular complexity [1].
Analysis of drug-likeness parameters reveals that alectinib does not comply with Lipinski's Rule of Five, primarily due to its high molecular weight and elevated log P values [1]. Despite this non-compliance, the compound maintains a bioavailability score of 1, indicating favorable absorption characteristics [1].
Property | Value | Source |
---|---|---|
Log P (ALOGPS) | 5.59 | [1] |
Log P (Chemaxon) | 4.89 | [1] |
Log S | -4.7 | [1] |
Polar Surface Area | 72.36 Ų | [1] |
Hydrogen Acceptor Count | 5 | [1] |
Hydrogen Donor Count | 1 | [1] |
Rotatable Bond Count | 3 | [1] |
Number of Rings | 6 | [1] |
Rule of Five Compliance | No | [1] |
Bioavailability | 1 | [1] |
The thermodynamic profile of alectinib reveals important stability and phase transition characteristics [10]. The compound exhibits a melting point range of 274-276°C, indicating substantial thermal stability [10]. The predicted boiling point is calculated as 722.5 ± 60.0°C, though this represents a theoretical value due to likely decomposition at elevated temperatures [10].
The density of alectinib is determined to be 1.28 g/cm³, which is typical for organic pharmaceutical compounds [10]. Acid-base properties are characterized by multiple pKa values: the strongest acidic pKa is 12.18, while the strongest basic pKa is 7.59 [1]. The base pKa is specifically reported as 7.05 [5] [7]. Under physiological conditions, alectinib carries a net positive charge of +1 [1].
Stability studies indicate that alectinib hydrochloride is unstable at high temperatures and under light exposure, with varying stability across different pH levels [2] [6]. The optimal storage temperature is recommended at -20°C to maintain compound integrity [10]. These thermodynamic characteristics have significant implications for formulation development and storage conditions.
Property | Value | Source |
---|---|---|
Melting Point | 274-276°C | [10] |
Boiling Point (predicted) | 722.5 ± 60.0°C | [10] |
Density | 1.28 g/cm³ | [10] |
pKa (strongest acidic) | 12.18 | [1] |
pKa (strongest basic) | 7.59 | [1] |
pKa (base) | 7.05 | [5] [7] |
Physiological Charge | +1 | [1] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of alectinib hydrochloride [11] [17]. Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ at 500 MHz reveals distinct signal patterns that allow for complete structural assignment [17]. The aromatic proton signals resonate between 7.0-8.5 ppm, with five clearly identifiable aromatic protons [11]. A specific signal at 8.4 ppm has been successfully employed for quantitative nuclear magnetic resonance applications [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with complete assignment available in dimethyl sulfoxide-d₆ [17]. Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple-Bond Connectivity, have been utilized to establish connectivity patterns and confirm structural assignments [14].
Ultraviolet-visible spectroscopy reveals characteristic absorption properties of alectinib [19] [21] [20]. The compound exhibits solvent-dependent absorption maxima ranging from 338-349 nm [19] [21]. In methanol, the detection wavelength is optimized at 339 nm for analytical applications [20]. The absorption characteristics are attributed to the planar molecular skeleton and enhanced π-conjugation effects in the excited state [21].
Alectinib demonstrates notable fluorescence properties with an emission maximum at 450 nm [19] [21]. The fluorescence quantum yield is determined to be 7.8% when excited at 450 nm wavelength [19] [21]. The compound can be excited at 280 nm to produce the characteristic green fluorescence [19] [21]. The electronic transition dipole moment is calculated as 8.41 Debye, with a reorganization energy of 2821.6 cm⁻¹ [19] [21].
Two-photon absorption properties reveal a cross-section of 201.75 Göppert-Mayer units at 772.5 nm excitation wavelength, indicating potential applications in advanced imaging techniques [19] [21].
Mass spectrometric analysis provides definitive molecular identification and fragmentation patterns [16]. The protonated molecular ion appears at m/z 483.13 for alectinib [16]. The major fragment ion is observed at m/z 396.21, corresponding to the loss of the morpholine moiety [16]. Matrix-assisted laser desorption ionization mass spectrometry imaging has been successfully applied for tissue distribution studies [16].
Liquid chromatography-tandem mass spectrometry methods demonstrate linear detection ranges from 1-3000 ng/mL, providing sensitive analytical capabilities for various applications [25] [36].
Single crystal X-ray diffraction analysis has been conducted using synchrotron radiation sources, providing detailed structural parameters [15]. The monoclinic crystal system with space group P21/n has unit cell parameters: a = 12.67477(7) Å, b = 10.44076(5) Å, c = 20.38501(12) Å, and β = 93.1438(7)° [15]. The unit cell volume is 2693.574(18) Ų with Z = 4 at 295 K [15].
Spectroscopic Method | Key Parameters | Source |
---|---|---|
¹H Nuclear Magnetic Resonance | 8.4 ppm signal for quantitation; aromatic range 7.0-8.5 ppm | [11] [17] |
¹³C Nuclear Magnetic Resonance | Complete assignment in dimethyl sulfoxide-d₆ | [17] |
Ultraviolet-Visible | Absorption maximum 338-349 nm (solvent dependent) | [19] [21] |
Fluorescence | Emission maximum 450 nm; quantum yield 7.8% | [19] [21] |
Mass Spectrometry | Molecular ion m/z 483.13; fragment m/z 396.21 | [16] |
X-ray Crystallography | Monoclinic P21/n; a=12.67 Å, b=10.44 Å, c=20.39 Å | [15] |
Alectinib hydrochloride exhibits extensive polymorphism, with six distinct crystalline forms identified and characterized to date [1] [2]. The polymorphic landscape includes three forms initially documented in European Patent EP3135671 B1, namely Types I, II, and III, along with additional forms IV, V, and VI claimed in International Patent Application WO2019/008520 A1 [1] [2].
Type I represents the thermodynamically stable solid form under ambient conditions and has been selected for commercial development and pharmaceutical use [2]. This form is consistently produced by the commercial manufacturing process and demonstrates remarkable stability during storage, maintaining its crystalline integrity without polymorphic conversion [2]. Multiple crystalline solid forms were identified during extensive screening studies, including an amorphous form of alectinib hydrochloride [2].
The polymorphic characterization has been conducted using various analytical techniques including differential scanning calorimetry, X-ray powder diffraction, dynamic vapor sorption, X-ray single crystal diffraction, and thermogravimetric analysis [2]. These comprehensive studies confirmed that Form I represents the most stable modification under standard storage conditions.
During the milling process required for pharmaceutical processing, some formation of amorphous fractions can occur; however, this is controlled to acceptable levels through optimized milling parameters [2]. The amorphous content at levels formed during milling has been demonstrated to have no impact on in vitro dissolution performance, ensuring consistent pharmaceutical performance across batches [2].
Single crystal X-ray diffraction analysis has been successfully performed on alectinib hydrochloride Type I, providing definitive structural characterization [1]. The powder diffraction pattern was measured using high-resolution synchrotron X-ray powder diffraction at beamline 11-BM of the Advanced Photon Source at Argonne National Laboratory [1].
The experimental setup utilized a wavelength of 0.459744(2) Å with data collection from 0.5 to 40° 2θ using a step size of 0.001° and counting time of 0.1 seconds per step [1]. High-resolution powder diffraction data were collected using 12 silicon crystal analyzers, enabling high angular resolution, precision, and accurate peak positions [1].
The structure solution employed Monte Carlo-simulated annealing techniques as implemented in EXPO2014, using an alectinib molecule and chloride atom as fragments [1]. Rietveld refinement was carried out with GSAS-II, incorporating only the 2.0–25.0° 2θ portion of the pattern with a minimum d-spacing of 1.062 Å [1].
The final refinement utilized 145 variables using 23,037 observations and 105 restraints, yielding residuals of Rwp = 0.08848 and goodness of fit = 1.16 [1]. The structure demonstrates excellent agreement between experimental and calculated patterns, confirming the accuracy of the structural determination.
Alectinib hydrochloride Type I crystallizes in the monoclinic crystal system with space group P21/n (space group number 14) [1] [3]. The unit cell parameters have been precisely determined through high-resolution synchrotron powder diffraction analysis.
The refined unit cell parameters are: a = 12.67477(7) Å, b = 10.44076(5) Å, c = 20.38501(12) Å, with β = 93.1438(7)° [1] [3]. The unit cell volume is 2693.574(18) ų with Z = 4, indicating four formula units per unit cell [1] [3]. The asymmetric unit contains one alectinib cation and one chloride anion [1].
The space group P21/n is a non-standard setting of the more commonly encountered P21/c space group, differing only in the choice of crystallographic axes orientation [4]. This monoclinic symmetry accommodates the molecular geometry of the alectinib cation while allowing for optimal packing efficiency and intermolecular interactions.
The precise determination of these crystallographic parameters provides the foundation for understanding the three-dimensional arrangement of molecules within the crystal lattice and the resulting physical properties of the material.
The crystal structure of alectinib hydrochloride Type I exhibits a complex network of hydrogen bonding interactions that play a crucial role in determining crystal stability and packing arrangements [1]. The protonated nitrogen atom N5 serves as the primary hydrogen bond donor, forming two strong discrete N–H⋯Cl hydrogen bonds with the chloride anion [1].
The primary hydrogen bonding interactions include N5–H72⋯Cl71 with a donor-acceptor distance of 3.044 Å and bond angle of 158.3°, and N5–H62⋯Cl71 with a donor-acceptor distance of 3.049 Å and bond angle of 157.3° [1]. These strong interactions link the cations and anions into chains along the b-axis direction, providing structural cohesion to the crystal lattice [1].
Additional weaker hydrogen bonding interactions include several C–H⋯Cl contacts: C33–H67⋯Cl71 (3.649 Å, 152.2°), C8–H38⋯Cl71 (4.001 Å, 153.5°), and C10–H42⋯Cl71 (3.683 Å, 131.2°) [1]. These secondary interactions further stabilize the crystal structure and contribute to the overall lattice energy.
Intramolecular and intermolecular C–H⋯N and C–H⋯O hydrogen bonds also contribute to the lattice energy, creating a comprehensive network of non-covalent interactions [1]. The Mercury Aromatics Analyser indicates one moderate π-π interaction between fused ring systems at 5.25 Å and three weak aromatic interactions [1].
Analysis of the contributions to total crystal energy using force field calculations reveals that intermolecular energy is dominated by electrostatic attractions, which include hydrogen bonding interactions in this analysis framework [1]. The intramolecular energy is dominated by angle distortion terms, as expected for a molecule containing an extensive fused ring system [1].
The crystal structure of alectinib hydrochloride Type I consists of stacks of molecules arranged along the b-axis [1]. The mean plane of the fused ring system is approximately oriented along the -2,11,12 crystallographic direction [1]. This packing arrangement optimizes both intermolecular interactions and space utilization within the unit cell.
The Hirshfeld surface analysis reveals that the volume enclosed by the Hirshfeld surface is 663.77 ų, representing 98.57% of the unit cell volume [1]. This high packing efficiency indicates optimal space utilization and contributes to the stability of this polymorphic form. The volume per non-hydrogen atom is 18.2 ų, which falls within the typical range for organic crystal structures [1].
The only significant close contacts identified through Hirshfeld surface analysis involve the hydrogen bonding interactions, confirming that these represent the primary intermolecular interactions governing crystal stability [1]. The absence of unfavorable close contacts supports the thermodynamic stability of this polymorphic form under ambient conditions.
Density functional theory geometry optimization using CRYSTAL23 provided validation of the experimentally determined structure [1]. The root-mean-square Cartesian displacement of non-hydrogen atoms between the Rietveld-refined and DFT-optimized structures is 0.181 Å, confirming the accuracy of the experimental structure determination [1].
The crystal morphology prediction using the Bravais-Friedel-Donnay-Harker method suggests roughly isotropic morphology for alectinib hydrochloride [1]. Texture analysis indicated minimal preferred orientation in the rotated capillary specimen, with a texture index of 1.009 [1].